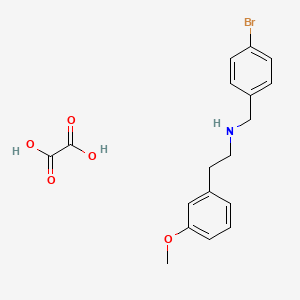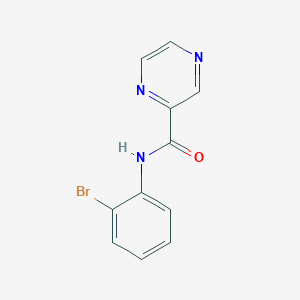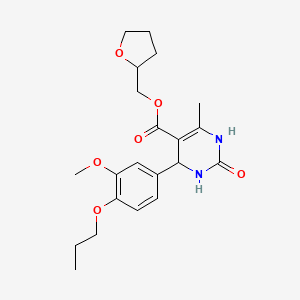
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine, also known as CFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFP belongs to the class of piperidine-based compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine exerts its pharmacological effects by binding to dopamine receptors in the brain. Specifically, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to bind to the D2 receptor subtype, which is involved in the regulation of dopamine neurotransmission. By binding to this receptor, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine can modulate the activity of dopamine neurons, leading to changes in behavior and physiological processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and locomotor suppression. In animal studies, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to produce dose-dependent analgesia, which is mediated by its activity at the D2 receptor. Additionally, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to produce sedation and locomotor suppression, which are likely due to its effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine in lab experiments is its specificity for the D2 receptor subtype. This allows researchers to study the effects of dopamine receptor modulation on behavior and physiological processes with a high degree of precision. Additionally, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been shown to have a relatively low toxicity profile, making it a safe and effective tool for research.
One limitation of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has a relatively short half-life, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine. One area of interest is the development of new drugs based on the structure of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine that can target dopamine receptors with greater specificity and efficacy. Additionally, further research is needed to fully elucidate the mechanisms underlying the analgesic and sedative effects of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine, as well as its potential as a treatment for neurological disorders. Finally, studies exploring the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine in humans are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine involves the reaction of 3-chloro-4-fluoroaniline with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been investigated for its ability to modulate the activity of dopamine receptors, which are implicated in various neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been studied for its potential as a novel analgesic agent, as it has been shown to possess opioid-like activity. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine has been evaluated for its potential as a lead compound for the development of new drugs targeting dopamine receptors.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-16-6-4-9(5-7-16)15-10-2-3-12(14)11(13)8-10/h2-3,8-9,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJNYLDXTWJKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-methyl-4-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)

![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142858.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![2,4-dichloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142895.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)